1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol
Description
The compound 1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol is a bicyclic alcohol featuring two distinct cyclopropane substituents: one bearing an aminomethyl group and the other a 2-methyl group. This structural complexity confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethanol |
InChI |
InChI=1S/C10H19NO/c1-7-5-8(7)9(2,12)10(6-11)3-4-10/h7-8,12H,3-6,11H2,1-2H3 |
InChI Key |
YXRGBBRTQZYHGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(C)(C2(CC2)CN)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of cyclopropyl-containing amino alcohols like 1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol typically involves multi-step organic transformations focusing on:
- Construction of cyclopropane rings
- Introduction of aminomethyl groups
- Functional group interconversions to install the ethan-1-ol moiety
Several methods reported in the literature and patents provide frameworks adaptable for this compound.
Cyclopropyl Amine Derivatives Synthesis (Patent CN101472887A)
A patent discloses the preparation of cyclopropyl amine derivatives structurally related to the target compound. The synthetic route involves:
- Use of intermediates with cyclopropyl groups bearing aminomethyl substituents
- Functionalization via alkylidene, carbonyl, or amido linkages
- Control of substituents R groups to modulate chemical properties
The patent emphasizes the versatility of cyclopropyl amine derivatives in pharmaceutical compositions, suggesting synthetic routes involving selective bond formations such as C–N and C–C bonds around cyclopropane rings.
Reductive Amination and Protection Strategies (From ACS Journal, 2021)
A detailed synthetic approach for related cyclopropylamine compounds involves:
- Protection of amine groups (e.g., Troc, Boc) to prevent side reactions
- Reductive amination of cyclopropane aldehydes to install aminomethyl groups
- Deprotection steps under acidic or zinc-mediated conditions to yield free amines
For example, the synthesis of N-(4-(2-aminocyclopropyl)phenyl)amide derivatives includes:
- Protection of aniline derivatives
- Reductive amination with cyclopropane aldehyde
- Sequential deprotection and condensation reactions
This methodology is adaptable for preparing this compound by tailoring the cyclopropyl and ethan-1-ol portions accordingly.
Enantioselective Cyclopropanation (Academic Thesis)
Enantioselective synthesis of cyclopropane-containing compounds employs:
- Rhodium(II)-catalyzed asymmetric cyclopropanation of allenes
- Use of chiral catalysts such as Rh2(S-TBPTTL)4 to achieve stereocontrol
- Application of strain-promoted intramolecular Diels-Alder reactions for ring construction
Though this thesis focuses on methylenecyclopropanes, the principles of catalytic asymmetric cyclopropanation and subsequent functional group manipulations are relevant for synthesizing the target compound with stereochemical precision.
Transition-Metal Catalyzed C–H Activation (Review Article)
Recent advances in transition-metal catalysis enable:
- Direct functionalization of C–H bonds adjacent to cyclopropyl groups
- Formation of C–C and C–N bonds via metal-catalyzed alkylation or amination
- Use of rhodium, ruthenium, or palladium catalysts for selective transformations
These methods could be employed to modify cyclopropyl precursors or intermediates in the synthesis of this compound, potentially improving step economy and regioselectivity.
Data Tables Summarizing Preparation Conditions
Research Outcomes and Analytical Data
- Purity: Preparations via reductive amination and protection/deprotection steps yield compounds with >99% HPLC purity.
- Yields: Individual steps such as reductive amination achieve yields up to 77%, with multi-step syntheses varying depending on complexity.
- Characterization: 1H NMR, MS (ESI/APCI), and melting point data confirm the structure and purity of intermediates and final products.
- Stereochemistry: Enantioselective methods enable preparation of optically pure cyclopropyl intermediates, important for biological activity.
Chemical Reactions Analysis
1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl groups may also play a role in stabilizing the compound’s interactions with its targets. detailed studies on the exact pathways and molecular targets are still ongoing.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features of Analogs
*Estimated molecular formula and weight based on structural analysis.
Key Observations :
- Cyclopropane Rigidity : All compounds leverage cyclopropane rings for conformational rigidity, which is advantageous in drug design for stabilizing bioactive conformations.
- Aromatic vs. Aliphatic Substituents: Compounds with aromatic groups (e.g., fluorophenyl, thiophene) exhibit distinct electronic profiles. For example, the fluorophenyl group in 1,1-Dicyclopropyl-2-(2-fluorophenyl)ethan-1-ol may improve metabolic stability , while the thiophene in 1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-ol introduces sulfur-based reactivity .
Physicochemical Properties
Table 2: Physical and Chemical Properties
*Inferred from analogs.
- Stability : The presence of a primary amine may necessitate inert storage conditions to prevent degradation.
Biological Activity
1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol, with the molecular formula C₁₀H₁₉NO and a molecular weight of 169.26 g/mol, is a complex organic compound notable for its unique structural features, including cyclopropyl groups and an aminomethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key metabolic enzymes and its implications in therapeutic applications.
Structural Characteristics
The structural configuration of this compound is significant for its biological activity. The presence of the aminomethyl group suggests potential interactions with various biological targets, which could include receptor sites or enzymes involved in metabolic pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.26 g/mol |
| Functional Groups | Aminomethyl, Cyclopropyl |
| CAS Number | 1936091-07-4 |
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. ACC inhibitors are of particular interest for their potential to treat metabolic disorders such as obesity and dyslipidemia. In vitro studies have demonstrated that this compound can significantly suppress fatty acid synthesis in liver cells (HepG2), indicating its potential utility in managing lipid-related conditions .
The mechanism by which this compound exerts its biological effects is likely linked to its ability to bind to specific enzyme active sites, thereby inhibiting their function. The aminomethyl group enhances the compound's ability to interact with enzyme binding sites, which is crucial for its inhibitory activity.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on HepG2 Cells : A study evaluated the effects of various concentrations of the compound on fatty acid synthesis in HepG2 cells. Results showed a dose-dependent inhibition, with significant reductions observed at concentrations as low as 0.3 mg/kg .
- Animal Model Research : In animal models subjected to high-fat diets, administration of the compound resulted in reduced body weight gain and lower serum triglyceride levels compared to control groups. These findings support the potential application of this compound in weight management strategies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | C₁₀H₁₉NO | ACC inhibitor; potential for metabolic regulation |
| 1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol | C₉H₁₇NO | Similar structure; different cycloalkane configuration |
| [1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL | C₉H₁₉NO | Contains cyclopentane; variations in biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
